5-(2-Fluorophenoxy)-2-pyrazinemethanol
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Overview
Description
5-(2-Fluorophenoxy)-2-pyrazinemethanol is a chemical compound that belongs to the class of fluorinated heterocyclic compounds It is characterized by the presence of a fluorophenoxy group attached to a pyrazine ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenoxy)-2-pyrazinemethanol typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The starting material, 2-fluorophenol, undergoes a nucleophilic substitution reaction with a suitable leaving group to form the 2-fluorophenoxy intermediate.
Coupling with Pyrazine: The 2-fluorophenoxy intermediate is then coupled with a pyrazine derivative under specific reaction conditions, such as the use of a base and a suitable solvent, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenoxy)-2-pyrazinemethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(2-Fluorophenoxy)-2-pyrazinecarboxylic acid.
Reduction: Formation of 5-(2-Fluorophenoxy)-2,3-dihydropyrazinemethanol.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Fluorophenoxy)-2-pyrazinemethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenoxy)-2-pyrazinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrazine ring may participate in hydrogen bonding or π-π interactions, contributing to the overall activity of the compound. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenoxyacetic acid: Similar structure but lacks the pyrazine ring.
5-(2-Fluorophenoxy)-2-pyridinemethanol: Contains a pyridine ring instead of a pyrazine ring.
4-(2-Fluorophenoxy)-2-pyrazinemethanol: Similar structure but with a different substitution pattern on the pyrazine ring.
Uniqueness
5-(2-Fluorophenoxy)-2-pyrazinemethanol is unique due to the presence of both the fluorophenoxy group and the pyrazine ring, which confer distinct chemical and biological properties. The combination of these functional groups can result in enhanced stability, reactivity, and bioactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1160264-35-6 |
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Molecular Formula |
C11H9FN2O2 |
Molecular Weight |
220.20 g/mol |
IUPAC Name |
[5-(2-fluorophenoxy)pyrazin-2-yl]methanol |
InChI |
InChI=1S/C11H9FN2O2/c12-9-3-1-2-4-10(9)16-11-6-13-8(7-15)5-14-11/h1-6,15H,7H2 |
InChI Key |
KGDLHHMIFRADQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(N=C2)CO)F |
Origin of Product |
United States |
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